Psicofuranine

Description

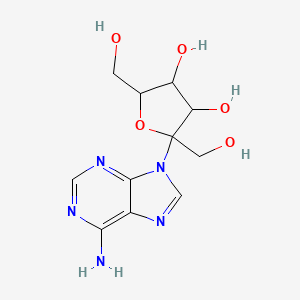

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZYRKVSCLSXSJ-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172052 | |

| Record name | Psicofuranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-54-0 | |

| Record name | 1′-C-(Hydroxymethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psicofuranine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psicofuranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSICOFURANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN8Z1MZB7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Psicofuranine from Streptomyces hygroscopicus: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of psicofuranine, a nucleoside antibiotic produced by the bacterium Streptomyces hygroscopicus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the historical context of its discovery, detailed experimental protocols for its isolation and purification, quantitative analysis of its production, and its mechanism of action. Furthermore, this guide presents key data in structured tables and visualizes complex biological and experimental processes using Graphviz diagrams to facilitate understanding and further research in the field of natural product drug discovery.

Introduction

This compound, also known as 6-amino-9-D-psicofuranosylpurine, is a C-nucleoside antibiotic that was first isolated from the fermentation broth of Streptomyces hygroscopicus.[1] This compound garnered significant interest due to its antimicrobial and antitumor properties.[2] The unique structural feature of this compound is the C-C bond between the C1' of the psicofuranose sugar and the C9 of the adenine base, which makes it resistant to enzymatic cleavage by nucleoside phosphorylases. This guide delves into the foundational research that led to its discovery and outlines the methodologies for its production and purification, providing a technical resource for its further investigation and potential therapeutic applications.

Discovery and Historical Context

This compound was discovered in the late 1950s during a screening program for new antibiotics from soil microorganisms. Researchers at The Upjohn Company isolated a strain of Streptomyces hygroscopicus that produced a substance with significant antibacterial activity.[1] This substance was subsequently identified as this compound. Early studies focused on its antimicrobial spectrum, toxicity, and potential as an antitumor agent.[2] Its novel structure and mechanism of action, the inhibition of GMP synthetase, set it apart from other antibiotics of its time and spurred further investigation into its biosynthesis and pharmacological properties.[3][4]

Fermentation of Streptomyces hygroscopicus for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces hygroscopicus. While specific media compositions and fermentation parameters for optimal this compound yield are often proprietary, a general approach can be outlined based on the known requirements for antibiotic production by Streptomyces species.[5][6][7]

Culture Media Composition

A suitable fermentation medium for Streptomyces hygroscopicus to produce this compound would typically include a carbon source, a nitrogen source, and essential minerals.

Table 1: Example Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glycerol | 10 - 20 | Carbon Source |

| Soybean Meal | 10 - 15 | Nitrogen and Carbon Source |

| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins, Growth Factors |

| (NH₄)₂SO₄ | 1 - 3 | Inorganic Nitrogen Source |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source, pH Buffering |

| MgSO₄·7H₂O | 0.2 - 0.5 | Source of Magnesium Ions |

| CaCO₃ | 1 - 3 | pH Buffering |

| Trace Elements Solution | 1 mL/L | Provides essential micronutrients |

Fermentation Parameters

Optimal production of this compound requires careful control of fermentation parameters.

Table 2: Typical Fermentation Parameters

| Parameter | Optimal Range |

| Temperature | 28 - 30 °C |

| pH | 6.8 - 7.2 |

| Agitation | 150 - 250 rpm |

| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 5 - 7 days |

Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Fermentation: Inoculate the production medium (as described in Table 1) with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture in a fermenter under the conditions outlined in Table 2.

-

Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[8][9]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components. The general workflow includes clarification of the broth followed by chromatographic separation.[10]

Experimental Workflow: Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol: Isolation and Purification

-

Broth Clarification: After fermentation, separate the mycelium from the culture broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration.

-

Initial Extraction (Optional): Depending on the fermentation medium, an initial solvent extraction of the clarified broth with a water-immiscible organic solvent (e.g., ethyl acetate) may be performed to concentrate the this compound and remove highly polar impurities.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform) and pack it into a glass column.

-

Sample Loading: Concentrate the clarified broth or the organic extract to a small volume and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a step-wise or linear gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration to 10-20%).

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of this compound using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light (254 nm).

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the concentrated solid in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Quantitative Analysis and Characterization

The yield and purity of the isolated this compound can be determined using various analytical techniques.

Quantitative Data

While specific yields can vary significantly depending on the strain and fermentation conditions, typical laboratory-scale fermentations of Streptomyces species can yield secondary metabolites in the range of tens to hundreds of milligrams per liter.[11][12]

Table 3: Hypothetical Quantitative Data for this compound Production

| Parameter | Value | Method of Determination |

| Fermentation Titer | 50 - 200 mg/L | HPLC Analysis of Fermentation Broth[8][9] |

| Isolated Yield | 20 - 80 mg/L | Gravimetric analysis after purification |

| Purity | > 98% | HPLC with UV detection |

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic methods.

Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | Data would be presented here based on literature values. While specific data for this compound is not readily available in the provided search results, analogous nucleoside structures show characteristic proton signals for the sugar and base moieties.[4][13] |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | Data would be presented here based on literature values. Similar to ¹H NMR, characteristic carbon signals for the psicofuranose and adenine components would be expected.[4][13] |

| Infrared (IR) (KBr), ν (cm⁻¹) | Data would be presented here based on literature values. Expected peaks would include N-H, O-H, C-H, C=N, and C-O stretching and bending vibrations.[1][14][15][16] |

| UV-Vis (Methanol), λmax (nm) | ~260 nm, characteristic of the adenine chromophore.[17][18][19][20] |

Mechanism of Action: Inhibition of GMP Synthetase

This compound exerts its antimicrobial and antitumor effects by inhibiting the enzyme guanosine monophosphate (GMP) synthetase (also known as xanthosine-5'-phosphate aminase).[3][4] This enzyme catalyzes the final step in the de novo biosynthesis of GMP, a crucial precursor for DNA and RNA synthesis.

Signaling Pathway: GMP Biosynthesis and Inhibition by this compound

Caption: Inhibition of GMP synthetase by this compound in the GMP biosynthesis pathway.

This compound acts as a non-competitive inhibitor of GMP synthetase. It binds to an allosteric site on the enzyme, distinct from the active site where XMP binds. This binding induces a conformational change in the enzyme that prevents the catalytic conversion of XMP to GMP, thereby halting the production of this essential nucleotide and inhibiting cell growth.

Conclusion

This compound remains a significant molecule in the history of antibiotic discovery, notable for its unique C-nucleoside structure and its specific mechanism of action. This technical guide has provided a comprehensive overview of its discovery, detailed methodologies for its production and purification from Streptomyces hygroscopicus, and an explanation of its biological activity. The provided protocols and data serve as a valuable resource for researchers interested in natural product chemistry, antibiotic development, and enzyme inhibition. Further research into optimizing the fermentation process, exploring the biosynthesis of this compound in more detail, and investigating its therapeutic potential in modern medicine is warranted.

References

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. THE BIOSYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. quora.com [quora.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. UV Cutoff [macro.lsu.edu]

A Technical Chronicle of Psicofuranine: From Discovery to Mechanism of Action

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranine, a nucleoside antibiotic, emerged from the golden age of antibiotic discovery as a compound with significant biological activity. First isolated from the fermentation broths of Streptomyces hygroscopicus var. decoyicus, its unique chemical structure, a C-nucleoside analog of adenosine, set the stage for a flurry of research into its antimicrobial and antitumor properties. This technical guide delves into the historical journey of this compound, from its initial discovery and isolation to the elucidation of its molecular mechanism of action. We present a comprehensive overview of the key experiments that defined its biological profile, including detailed methodologies and quantitative data on its antibacterial and antitumor efficacy. Furthermore, this document provides a visual representation of its metabolic pathway and mechanism of action through detailed diagrams, offering a valuable resource for researchers in the fields of natural products, antibiotic development, and cancer therapeutics.

Discovery, Isolation, and Structural Elucidation

This compound was first reported in 1959 by a team of researchers at The Upjohn Company. It was isolated from the fermentation broth of a strain of Streptomyces hygroscopicus later classified as Streptomyces hygroscopicus var. decoyicus (now reclassified as Streptomyces decoyicus). The producing organism was originally isolated from a soil sample collected in Decoy, Ohio.

Fermentation and Isolation

Initial production of this compound was achieved through submerged fermentation of S. decoyicus in a nutrient-rich medium. The fermentation process was typically carried out for 3 to 5 days under aerobic conditions. The antibiotic was then isolated from the filtered fermentation broth using a combination of carbon adsorption and elution, followed by crystallization from aqueous solutions.

Experimental Protocol: Isolation of this compound

-

Fermentation: Streptomyces decoyicus is cultured in a suitable fermentation medium (e.g., soybean meal, glucose, and mineral salts) at 28°C with aeration and agitation for 72-120 hours.

-

Broth Filtration: The fermentation broth is filtered to remove the mycelia.

-

Carbon Adsorption: The filtered broth is passed through a column packed with activated carbon to adsorb the this compound.

-

Elution: The carbon is washed with water and the this compound is then eluted with an aqueous solution of a polar organic solvent (e.g., 80% acetone).

-

Concentration and Crystallization: The eluate is concentrated under reduced pressure, and this compound is crystallized from the concentrated aqueous solution.

-

Recrystallization: The crude crystals are further purified by recrystallization from water or ethanol to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of degradation studies, elemental analysis, and spectroscopic techniques, including UV, IR, and early NMR spectroscopy. It was identified as 6-amino-9-(β-D-psicofuranosyl)purine, a C-nucleoside analog of adenosine where the ribose sugar is replaced by psicofuranose.

Biological Activity and Mechanism of Action

This compound exhibited a broad spectrum of biological activity, showing promise as both an antibacterial and an antitumor agent. Its mechanism of action was a subject of intense investigation in the early 1960s.

Antibacterial Activity

This compound demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial effect was found to be bacteriostatic rather than bactericidal.

Table 1: In Vitro Antibacterial Spectrum of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 10 - 50 |

| Bacillus subtilis | 5 - 25 |

| Escherichia coli | 25 - 100 |

| Salmonella typhi | 50 - 200 |

| Mycobacterium tuberculosis | 10 - 50 |

Note: The reported MIC values are approximate ranges compiled from early literature and may vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a series of test tubes or a microtiter plate.

-

Inoculation: Each tube or well is inoculated with the standardized bacterial suspension.

-

Incubation: The tubes or plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Antitumor Activity

This compound showed significant antitumor activity in various animal models. Notably, it was found to be effective against the Murphy-Sturm lymphosarcoma in rats.

Table 2: In Vivo Antitumor Activity of this compound against Murphy-Sturm Lymphosarcoma in Rats

| Dosage (mg/kg/day, intraperitoneally) | Treatment Duration (days) | Tumor Weight Inhibition (%) |

| 25 | 7 | 40 - 60 |

| 50 | 7 | 60 - 80 |

| 100 | 7 | >90 |

Note: Data are representative of early studies and may vary based on the specific experimental conditions.

Experimental Protocol: In Vivo Antitumor Assay (Murphy-Sturm Lymphosarcoma)

-

Tumor Implantation: A suspension of Murphy-Sturm lymphosarcoma cells is implanted subcutaneously into the flank of adult male rats.

-

Treatment: Twenty-four hours after tumor implantation, daily intraperitoneal injections of this compound at various doses are initiated and continued for a specified duration (e.g., 7 days). A control group receives saline injections.

-

Tumor Measurement: At the end of the treatment period, the animals are euthanized, and the tumors are excised and weighed.

-

Calculation of Inhibition: The percentage of tumor weight inhibition is calculated using the formula: [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

Mechanism of Action: Inhibition of Xanthosine 5'-Phosphate Aminase

The primary molecular target of this compound was identified as Xanthosine 5'-phosphate (XMP) aminase (also known as GMP synthetase). This enzyme catalyzes the conversion of XMP to Guanosine 5'-phosphate (GMP), a crucial step in the de novo biosynthesis of guanine nucleotides.

This compound acts as a non-competitive inhibitor of XMP aminase. It binds to the enzyme at a site distinct from the substrate-binding site, leading to a conformational change that inactivates the enzyme. This inhibition disrupts the synthesis of GMP, which in turn affects the production of GTP, a vital component for DNA, RNA, and protein synthesis, as well as for various signaling pathways.

Experimental Protocol: Xanthosine 5'-Phosphate Aminase Inhibition Assay

-

Enzyme Preparation: XMP aminase is purified from a suitable source, such as Escherichia coli.

-

Assay Mixture: The reaction mixture contains buffer (e.g., Tris-HCl), ATP, glutamine (as the amino group donor), XMP (the substrate), and varying concentrations of this compound.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C).

-

Measurement of Product Formation: The formation of GMP is measured over time. This can be done spectrophotometrically by monitoring the decrease in absorbance at 290 nm (due to the conversion of XMP to GMP) or by using a coupled enzyme assay that links GMP formation to the oxidation of NADH.

-

Determination of Inhibition: The initial reaction velocities are determined at different this compound concentrations, and the type of inhibition (e.g., non-competitive) and the inhibition constant (Ki) are calculated from Lineweaver-Burk plots or other kinetic analyses.

Visualizing the Core Processes

To better understand the biosynthesis and mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound.

Caption: Mechanism of action of this compound.

Clinical Studies and Toxicity

The promising preclinical data for this compound led to its evaluation in clinical trials for the treatment of cancer. However, these studies were ultimately halted due to significant toxicity. The primary adverse effect observed in humans was a severe, sterile inflammatory response affecting serous membranes, a condition termed polyserositis. This toxicity was not predicted by preclinical animal studies, highlighting the challenges of translating findings from animal models to humans.

Conclusion

This compound represents a fascinating chapter in the history of nucleoside antibiotics. Its discovery, the elucidation of its unique structure, and the detailed investigation into its mechanism of action provided valuable insights into nucleotide metabolism and its potential as a therapeutic target. While its clinical development was ultimately unsuccessful due to unforeseen toxicity, the story of this compound underscores the importance of rigorous toxicological evaluation in drug development. The wealth of research conducted on this molecule continues to be a valuable resource for scientists working on the discovery and development of novel antimicrobial and antitumor agents. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for contemporary researchers seeking to build upon this historical foundation.

An In-depth Technical Guide to the Angustmycin C Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Angustmycin C, a nucleoside antibiotic with significant biological activities. This document details the genetic organization, enzymatic steps, and experimental protocols for studying this pathway, catering to researchers in natural product biosynthesis, enzymology, and drug development.

Introduction to Angustmycin C

Angustmycin C, also known as psicofuranine, is a purine nucleoside antibiotic produced by various Streptomyces species, including Streptomyces angustmyceticus and Streptomyces decoyicus. It consists of an adenine base linked to a C-6 sugar moiety. Angustmycin C and its derivative, Angustmycin A (decoyinine), exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The unique structural features of these compounds have made their biosynthetic pathway a subject of significant research interest.

Genetic Organization of the Angustmycin Biosynthetic Gene Cluster

The biosynthesis of Angustmycin C is orchestrated by a dedicated gene cluster, designated as the agm cluster. In S. angustmyceticus JCM 4053, this cluster spans approximately 9.8 kb and contains nine genes that are essential for the production of angustmycins. A homologous gene cluster is also found in S. decoyicus NRRL 2666.

Table 1: Genes in the Angustmycin Biosynthetic Cluster and Their Functions

| Gene | Proposed Function |

| agmD | D-allulose 6-phosphate 3-epimerase |

| agmC | D-allulose 6-phosphate pyrophosphokinase |

| agmA | Adenine phosphoallulosyltransferase |

| agmE | Phosphoribohydrolase (APRTase) |

| agmB | Phosphatase (AMP phosphatase) |

| agmF | Dehydratase (converts Angustmycin C to Angustmycin A) |

| agmR | Transcriptional regulator |

| agmT1 | Major facilitator superfamily (MFS) transporter |

| agmT2 | Major facilitator superfamily (MFS) transporter |

The Angustmycin C Biosynthesis Pathway

The biosynthesis of Angustmycin C is a multi-step enzymatic process that commences with the central metabolite, D-fructose 6-phosphate. The pathway involves a series of enzymatic reactions catalyzed by the products of the agm gene cluster.

Caption: The biosynthetic pathway of Angustmycin C from D-Fructose 6-Phosphate.

The enzymatic steps are as follows:

-

Epimerization: The pathway is initiated by the enzyme AgmD , a D-allulose 6-phosphate 3-epimerase, which converts D-fructose 6-phosphate to D-allulose 6-phosphate.

-

Pyrophosphorylation: AgmC , a D-allulose 6-phosphate pyrophosphokinase, then catalyzes the pyrophosphorylation of D-allulose 6-phosphate to form allulose-1-pyrophosphate, utilizing ATP.

-

Glycosylation: The adenine base is subsequently attached by AgmA , an adenine phosphoallulosyltransferase, to yield 9'-(5''-phospho-β-D-allulofuranosyl)adenine.

-

Dephosphorylation: The final step in Angustmycin C biosynthesis is a two-step dephosphorylation. First, AgmE , a phosphoribohydrolase, removes the phosphate group from the 5'' position. This is followed by the action of AgmB , a phosphatase, which removes the remaining phosphate to yield Angustmycin C.

Quantitative Data

While extensive kinetic studies for all enzymes in the pathway are not yet available, the kinetic parameters for AgmF, the enzyme responsible for the conversion of Angustmycin C to Angustmycin A, have been determined.

Table 2: Kinetic Parameters for AgmF

| Substrate | KM (mM) | kcat (s-1) | Reference |

| Angustmycin C | 1.382 ± 0.121 | 1.902 ± 0.061 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the Angustmycin C biosynthesis pathway.

Heterologous Expression and Purification of Agm Enzymes

The agm genes are typically cloned into E. coli expression vectors, such as the pET series, and the recombinant proteins are overexpressed in a suitable host strain like E. coli BL21(DE3).

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Psicofuranine on GMP Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine monophosphate (GMP) synthase (GMPS) stands as a critical enzyme in the de novo biosynthesis of purine nucleotides, catalyzing the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP. This process is fundamental for numerous cellular functions, including DNA and RNA synthesis, signal transduction, and energy metabolism. The essential nature of GMPS in pathogenic organisms and cancer cells has positioned it as a compelling target for therapeutic intervention. Among the inhibitors of this enzyme, the nucleoside antibiotic Psicofuranine has been identified as a potent modulator of GMPS activity. This in-depth technical guide elucidates the mechanism of action of this compound on GMP synthase, providing a comprehensive resource for researchers in drug discovery and molecular biology.

The Catalytic Machinery of GMP Synthase

GMP synthase is a modular enzyme typically composed of two principal domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatatase (ATPPase) domain. The catalytic cycle involves a coordinated series of reactions across these two active sites[1][2]:

-

Glutamine Hydrolysis: The GATase domain hydrolyzes L-glutamine to L-glutamate and ammonia.

-

Ammonia Tunneling: The liberated ammonia is channeled internally from the GATase domain to the ATPPase domain.

-

Adenyl-XMP Intermediate Formation: In the ATPPase domain, XMP is activated by ATP to form a reactive adenyl-XMP intermediate[1].

-

Amination of XMP: The channeled ammonia performs a nucleophilic attack on the adenyl-XMP intermediate, leading to the formation of GMP and the release of AMP and pyrophosphate.

Mechanism of Action of this compound: An Irreversible Inhibition

This compound exerts its inhibitory effect on GMP synthase through an irreversible mechanism of action. It specifically targets the ATPPase domain and interferes with a critical step in the catalytic cycle.

Trapping the Adenyl-XMP Intermediate

Quantitative Data on GMP Synthase Inhibition

While specific quantitative data for this compound's irreversible inhibition of GMP synthase is not extensively documented, kinetic parameters for other known inhibitors provide a valuable comparative context for researchers. The following table summarizes the inhibition constants (Ki) for selected reversible inhibitors of GMP synthase.

| Inhibitor | Organism/Enzyme Source | Inhibition Type | Ki (μM) | Reference |

| Decoyinine | Escherichia coli | Uncompetitive | 54.1 | [3] |

| Mizoribine | Escherichia coli | Competitive | 1.8 | [3] |

| L-XMP | Escherichia coli | Competitive | 7.5 | [3] |

Experimental Protocols

Continuous UV-Spectrophotometric Assay for GMP Synthase Activity

This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.

Materials:

-

Purified GMP Synthase

-

Tris-HCl buffer (50 mM, pH 8.5)

-

MgCl2 (20 mM)

-

ATP (2 mM)

-

XMP (150 µM)

-

L-glutamine (5 mM)

-

This compound (or other inhibitor) at desired concentrations

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, XMP, and L-glutamine in a total volume of 190 µL per well/cuvette.

-

To study inhibition, add 10 µL of this compound at various concentrations to the respective wells. For control wells, add 10 µL of the solvent used for the inhibitor.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of a pre-warmed solution of GMP synthase.

-

Immediately begin monitoring the decrease in absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between XMP and GMP at 290 nm.

-

For time-dependent inhibition studies with this compound, pre-incubate the enzyme with the inhibitor for varying periods before the addition of the substrate to initiate the reaction.

HPLC-Based Assay for GMP Synthase Activity

This method allows for the separation and quantification of the substrate (XMP) and the product (GMP).

Materials:

-

Purified GMP Synthase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20 mM MgCl2)

-

ATP, XMP, L-glutamine

-

This compound

-

Quenching solution (e.g., 0.1 M HCl or perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of ammonium acetate and methanol)

-

UV detector set to 254 nm or 260 nm

Procedure:

-

Set up enzymatic reactions in microcentrifuge tubes with a final volume of 100 µL, containing the reaction buffer, substrates, and desired concentrations of this compound.

-

Pre-incubate the reaction mixtures at the desired temperature for 5 minutes.

-

Initiate the reactions by adding GMP synthase.

-

Incubate for a fixed period (e.g., 10, 20, 30 minutes).

-

Terminate the reactions by adding 10 µL of the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume (e.g., 20 µL) onto the HPLC system.

-

Separate the nucleotides using a suitable gradient elution program.

-

Quantify the amounts of XMP and GMP by integrating the peak areas and comparing them to a standard curve generated with known concentrations of XMP and GMP.

Visualizing the Mechanism and Consequences

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of GMP synthase, the mechanism of inhibition by this compound, and the downstream cellular consequences of this inhibition.

Downstream Cellular Consequences of GMP Synthase Inhibition

The inhibition of GMP synthase by this compound leads to a depletion of the intracellular pool of guanine nucleotides, primarily GMP and its downstream product, guanosine triphosphate (GTP). This depletion has profound and widespread consequences on cellular physiology:

-

Impaired Nucleic Acid Synthesis: A reduction in GTP levels directly hampers the synthesis of both DNA and RNA, as GTP is a crucial building block for these macromolecules. This can lead to cell cycle arrest and an overall inhibition of cell proliferation.

-

Disruption of Protein Synthesis: GTP is essential for multiple stages of protein synthesis, including the initiation and elongation steps of translation and ribosome biogenesis. A deficit in GTP can, therefore, lead to a global reduction in protein production.

-

Altered Signal Transduction: GTP is a critical energy source and an allosteric regulator for a vast array of signaling proteins, most notably the large family of GTP-binding proteins (G-proteins). Inhibition of GMP synthase can disrupt G-protein coupled receptor (GPCR) signaling and other GTP-dependent signaling cascades, affecting a multitude of cellular responses.

Conclusion

This compound acts as a potent irreversible inhibitor of GMP synthase by trapping the adenyl-XMP intermediate, thereby preventing the formation of GMP. This targeted disruption of the de novo purine biosynthetic pathway leads to a cascade of downstream effects, including the impairment of nucleic acid and protein synthesis and the dysregulation of G-protein-mediated signal transduction. The detailed understanding of this mechanism of action is paramount for the rational design and development of novel therapeutics targeting GMP synthase in various disease contexts. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge of this critical enzyme and its inhibitors.

References

Psicofuranine: A Potent Irreversible Inhibitor of Xanthosine 5'-Phosphate Aminase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Psicofuranine, a C-nucleoside antibiotic isolated from Streptomyces hygroscopicus, has long been recognized for its potent inhibitory activity against xanthosine 5'-phosphate (XMP) aminase (also known as GMP synthetase, EC 6.3.4.1). This enzyme catalyzes the final committed step in the de novo biosynthesis of guanosine monophosphate (GMP), a critical precursor for DNA and RNA synthesis. This compound's mechanism of action involves the irreversible inhibition of XMP aminase, making it a subject of significant interest in the fields of biochemistry, microbiology, and oncology. This technical guide provides an in-depth overview of the core principles of this compound's inhibitory action, including its mechanism, quantitative inhibition data, and detailed experimental protocols for its study.

Introduction

Xanthosine 5'-phosphate aminase is a crucial enzyme in the purine biosynthetic pathway, responsible for the ATP-dependent conversion of XMP to GMP, utilizing glutamine or ammonia as a nitrogen source. This enzymatic reaction is a key control point in maintaining the cellular balance of purine nucleotides. The inhibition of this enzyme can lead to the depletion of guanine nucleotides, thereby disrupting essential cellular processes such as nucleic acid synthesis, signal transduction, and protein synthesis.

This compound (9-β-D-Psicofuranosyladenine) is a structural analog of adenosine. Its unique chemical structure allows it to act as a powerful and specific inhibitor of XMP aminase. Understanding the intricacies of this inhibition is vital for the development of novel therapeutic agents targeting nucleotide metabolism, particularly in the context of antimicrobial and anticancer drug discovery.

Mechanism of Inhibition

The catalytic cycle of XMP aminase involves two key steps that take place in distinct active sites: the hydrolysis of glutamine to provide ammonia (in the glutaminase domain) and the amination of XMP to form GMP (in the synthetase domain). The reaction proceeds through the formation of a key intermediate, adenyl-XMP.

This compound exerts its inhibitory effect by targeting the synthetase domain of the enzyme. It is classified as an irreversible inhibitor . The mechanism of inhibition involves the following key steps:

-

Binding to the Active Site: this compound, mimicking the structure of adenosine, is thought to bind to the ATP-binding site within the synthetase domain of XMP aminase.

-

Formation of a Stable Intermediate: Following the binding of XMP and ATP (or this compound in its place), the enzyme catalyzes the formation of an adenyl-XMP intermediate. This compound is believed to trap the enzyme in a state where this intermediate is formed but cannot proceed to the subsequent amination step.

-

Irreversible Inactivation: this compound acts by preventing the release or further reaction of the adenyl-XMP intermediate with ammonia. This effectively stalls the catalytic cycle and leads to the irreversible inactivation of the enzyme.

Quantitative Inhibition Data

While this compound is a well-established inhibitor of XMP aminase, specific quantitative kinetic constants for its irreversible inhibition are not extensively reported in recent literature. For irreversible inhibitors, the key parameters are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). The ratio kinact/KI represents the efficiency of the inhibitor.

For the purpose of this guide, it is important for researchers to experimentally determine these values for their specific enzyme source and assay conditions. The following table highlights the key kinetic parameters to be determined.

| Parameter | Description | Method of Determination |

| kinact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | Determined from the plateau of a plot of the observed rate of inactivation (kobs) versus inhibitor concentration. |

| KI | The inhibitor concentration at which the rate of inactivation is half of kinact. It reflects the affinity of the inhibitor for the enzyme before the irreversible step. | Determined from the same plot of kobs versus inhibitor concentration. |

| kinact/KI | The second-order rate constant for inactivation, representing the efficiency of the inhibitor at non-saturating concentrations. | Calculated from the determined kinact and KI values, or from the slope of the linear portion of the plot of kobs versus inhibitor concentration at low inhibitor concentrations. |

| IC50 | The concentration of inhibitor required to reduce the enzyme activity by 50%. For irreversible inhibitors, this value is time-dependent. | Determined from dose-response curves at a fixed pre-incubation time. |

Signaling Pathways and Experimental Workflows

GMP Synthesis Pathway and this compound Inhibition

The following diagram illustrates the final steps of the de novo GMP synthesis pathway and highlights the point of inhibition by this compound.

Caption: GMP synthesis pathway and this compound's point of inhibition.

Experimental Workflow for Determining Inhibitory Kinetics

The workflow for characterizing an irreversible inhibitor like this compound involves a series of kinetic experiments.

The Antibacterial Activity of Psicofuranine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranine, a nucleoside antibiotic isolated from Streptomyces hygroscopicus, has demonstrated notable antibacterial properties. This technical guide provides an in-depth analysis of the biological activity of this compound against a range of bacteria. It elucidates the compound's mechanism of action, offers detailed experimental protocols for its evaluation, and presents its known antibacterial spectrum. The primary molecular target of this compound is GMP synthetase, a crucial enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting this enzyme, this compound effectively disrupts bacterial DNA and RNA synthesis, leading to the cessation of growth and cell death. This guide serves as a comprehensive resource for researchers engaged in the study of novel antibacterial agents and the development of new therapeutic strategies against bacterial infections.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound (6-amino-9-β-D-psicofuranosylpurine) is a naturally occurring nucleoside analog that has been investigated for its therapeutic potential. Its structural similarity to adenosine allows it to interfere with essential metabolic pathways in bacterial cells. This document provides a detailed overview of the antibacterial properties of this compound, with a focus on its mechanism of action, methods for assessing its activity, and its spectrum of efficacy.

Mechanism of Action: Inhibition of GMP Synthetase

The primary antibacterial activity of this compound stems from its potent and specific inhibition of Guanosine Monophosphate (GMP) synthetase (also known as XMP aminase). This enzyme catalyzes the final step in the de novo biosynthesis of GMP, a critical precursor for DNA and RNA synthesis.

GMP synthetase facilitates the conversion of Xanthosine Monophosphate (XMP) to GMP. This reaction involves the hydrolysis of glutamine to provide an amino group, which is then transferred to XMP. This compound acts as a non-competitive inhibitor of GMP synthetase. It binds to an allosteric site on the enzyme, distinct from the active site where XMP binds. This binding event induces a conformational change in the enzyme, rendering it inactive and thereby blocking the synthesis of GMP. The depletion of the intracellular GMP pool ultimately halts DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect.

The inhibitory action of this compound can be reversed by the addition of guanine or guanosine to the culture medium, as these compounds can be utilized by bacteria through salvage pathways to synthesize GMP, bypassing the inhibited de novo pathway.

Data Presentation: Antibacterial Spectrum and Efficacy

To provide a clear and comparative assessment of this compound's antibacterial efficacy, dedicated laboratory testing using standardized methodologies, such as those outlined in Section 4, would be required. The following table is a template that researchers can use to populate with their own experimental data.

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 25923 | Data not available |

| Escherichia coli | Negative | 25922 | Data not available |

| Pseudomonas aeruginosa | Negative | 27853 | Data not available |

| Enterococcus faecalis | Positive | 29212 | Data not available |

| Mycobacterium tuberculosis | N/A | 27294 (H37Rv) | Data not available |

Note: The above table is for illustrative purposes. Researchers are encouraged to determine MIC values experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

-

96-well sterile microtiter plates (U-bottom or flat-bottom)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial cultures grown to the mid-logarithmic phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile broth. c. Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland turbidity standard). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). e. Prepare the final inoculum by diluting the adjusted suspension 1:150 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. In the first well of each row to be tested, add 100 µL of the this compound stock solution to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well containing the drug.

-

Inoculation and Incubation: a. To each well containing the serially diluted this compound, add 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only). c. Seal the plate and incubate at the appropriate temperature for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

GMP Synthetase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of purified GMP synthetase.

Materials:

-

Purified GMP synthetase

-

This compound

-

Xanthosine Monophosphate (XMP)

-

ATP

-

Glutamine

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)

-

Malachite green reagent for phosphate detection (or an alternative method to measure GMP production, such as HPLC)

-

96-well microtiter plate

-

Spectrophotometer

Protocol:

-

Enzyme Reaction: a. Prepare a reaction mixture containing assay buffer, ATP, glutamine, and purified GMP synthetase. b. Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate, XMP. e. Allow the reaction to proceed for a specific time (e.g., 30 minutes).

-

Detection of Product Formation: a. Stop the reaction (e.g., by adding a quenching agent like EDTA or by heat inactivation). b. Measure the amount of GMP produced or the amount of inorganic phosphate released (from ATP hydrolysis). c. For phosphate detection, add malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm). d. Alternatively, quantify GMP formation using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor. b. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exhibits significant antibacterial activity through the targeted inhibition of GMP synthetase, a key enzyme in bacterial nucleotide metabolism. This mechanism of action makes it a compelling candidate for further investigation in an era of growing antibiotic resistance. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other potential GMP synthetase inhibitors. While comprehensive comparative data on its antibacterial spectrum is currently limited, the methodologies are in place for researchers to generate this critical information. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in combating bacterial infections.

Psicofuranine: A Preclinical Exploration of its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psicofuranine, an adenosine analog antibiotic isolated from Streptomyces hygroscopicus, has been a subject of interest in preclinical cancer research primarily due to its targeted mechanism of action. Early investigations have established its role as an inhibitor of guanosine monophosphate (GMP) synthetase, a critical enzyme in the de novo purine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their rapid proliferation and high demand for nucleic acid synthesis. This technical guide provides a comprehensive overview of the preclinical antitumor properties of this compound, summarizing the available data, outlining experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows. It is important to note that a significant portion of the detailed preclinical data on this compound originates from studies conducted in the mid-20th century. While these foundational studies established its antitumor potential, they may lack the extensive quantitative detail and modern experimental protocols common in contemporary research.

Core Mechanism of Action: Inhibition of GMP Synthetase

This compound exerts its antitumor effects by specifically targeting and inhibiting GMP synthetase (GMPS).[1][2] This enzyme catalyzes the final step in the de novo biosynthesis of GMP from xanthosine monophosphate (XMP). By inhibiting GMPS, this compound effectively disrupts the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other critical cellular processes. This targeted inhibition leads to a depletion of the guanylate pool, thereby impeding cancer cell proliferation.

dot

Caption: Inhibition of de novo purine biosynthesis by this compound.

Summary of Preclinical Antitumor Activity

While recent, detailed quantitative data is limited in publicly available literature, early preclinical studies demonstrated the antitumor potential of this compound in various cancer models. The following table summarizes the qualitative findings from these foundational studies.

| Cancer Model | Key Findings | Reference |

| Rat Sarcoma | Showed inhibitory effects on tumor growth. | [3] |

| Various Tumor Models | General antitumor and toxicopathological effects were studied. | [1] |

Experimental Protocols

Detailed experimental protocols from early studies on this compound are not extensively documented. However, based on standard preclinical practices, the following methodologies would be employed to evaluate its antitumor properties.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Typical Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Typical Protocol (Human Tumor Xenograft in Mice):

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

Drug Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed effects.

dot

Caption: A generalized workflow for preclinical antitumor drug evaluation.

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by this compound is the de novo purine biosynthesis pathway. By inhibiting GMP synthetase, this compound directly impacts the downstream processes that rely on guanine nucleotides. These include:

-

DNA and RNA Synthesis: A reduction in GTP and dGTP pools directly inhibits the synthesis of nucleic acids, which is essential for cell division and gene expression.

-

Signal Transduction: GTP is a critical molecule for the function of G-proteins, which are key regulators of numerous signaling cascades involved in cell growth, differentiation, and survival.

-

Energy Metabolism: GTP serves as an energy source in various metabolic reactions.

The precise downstream effects on other signaling pathways resulting from the depletion of guanine nucleotides by this compound in cancer cells have not been extensively elucidated in recent literature.

Conclusion

This compound presents a compelling mechanism of action for an antitumor agent through its targeted inhibition of GMP synthetase. Early preclinical studies have provided foundational evidence for its anticancer activity. However, to fully realize its therapeutic potential, further investigation using modern preclinical models and methodologies is warranted. Detailed characterization of its efficacy across a broad panel of cancer cell lines, in-depth in vivo studies in relevant animal models, and a thorough investigation of its impact on downstream signaling pathways will be crucial for any future clinical development. The information presented in this guide serves as a comprehensive summary of the existing preclinical knowledge on this compound and provides a framework for its further evaluation.

References

The Interference of Psicofuranine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranine, a C-nucleoside antibiotic isolated from Streptomyces hygroscopicus, has garnered significant attention for its potent antitumor and antimicrobial activities. Its therapeutic effects are rooted in its ability to disrupt the de novo biosynthesis of purine nucleotides, essential components for cellular proliferation and function. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a formidable inhibitor of GMP synthetase. We will explore the kinetic characteristics of this inhibition, detail experimental protocols for its study, and present quantitative data on its effects on cellular nucleotide pools.

Introduction to this compound and Purine Metabolism

This compound (9-D-psicofuranosyl-6-aminopurine) is a structural analog of adenosine. Its unique chemical structure allows it to act as a potent antagonist in critical metabolic pathways. The primary target of this compound is the de novo purine biosynthesis pathway, a fundamental process for the synthesis of adenosine and guanosine nucleotides. This pathway is a key dependency for rapidly proliferating cells, including cancer cells and pathogenic microbes, making it an attractive target for therapeutic intervention.

The final committed step in the synthesis of guanosine monophosphate (GMP) is the conversion of xanthosine 5'-monophosphate (XMP) to GMP. This reaction is catalyzed by the enzyme GMP synthetase (EC 6.3.5.2), also known as XMP aminase. GMP synthetase utilizes the hydrolysis of glutamine to provide the amino group for the amination of XMP, a reaction that is coupled with the hydrolysis of ATP to AMP and pyrophosphate. Due to its critical role, the inhibition of GMP synthetase leads to a depletion of guanine nucleotides, thereby halting DNA and RNA synthesis and disrupting cellular signaling.

Mechanism of Action: Inhibition of GMP Synthetase

This compound exerts its biological activity by directly inhibiting GMP synthetase. While detailed kinetic studies on this compound are limited, extensive research on its close structural analog, Decoyinine, provides significant insight into the mechanism of inhibition. Decoyinine has been shown to be a reversible, uncompetitive inhibitor of human GMP synthetase with respect to the substrates glutamine and XMP, and a non-competitive inhibitor with respect to ATP[1]. This suggests that this compound likely binds to the enzyme-substrate complex, preventing the catalytic conversion of XMP to GMP.

An uncompetitive inhibitor binds to the enzyme only after the substrate has bound, forming an enzyme-substrate-inhibitor (ESI) complex. This mode of inhibition is often more potent at higher substrate concentrations. The non-competitive inhibition with respect to ATP indicates that this compound can bind to the enzyme and the enzyme-substrate complex with equal affinity, and that its binding site is distinct from the ATP-binding site.

dot

Caption: this compound inhibits GMP Synthetase, a key enzyme in GMP synthesis.

Quantitative Data on this compound's Inhibition

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | IC50 Value |

| This compound | GMP Synthetase | Uncompetitive (hypothesized) | Not Reported | 67 µM |

| Decoyinine | Human GMP Synthetase | Uncompetitive (vs. XMP, Gln) | Not Reported | - |

| Mizoribine | E. coli GMP Synthetase | Competitive | 1.8 µM | - |

| l-XMP | E. coli GMP Synthetase | Competitive | 7.5 µM | - |

Data for Mizoribine and l-XMP are provided for comparative purposes and were determined for E. coli GMP synthetase[2].

Experimental Protocols

GMP Synthetase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on GMP synthetase activity by monitoring the conversion of XMP to GMP.

dot

References

Methodological & Application

Application Note: Preparation and Handling of Psicofuranine Stock Solutions in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Psicofuranine in experimental settings.

Abstract: this compound is a nucleoside antibiotic and a potent inhibitor of xanthosine 5'-phosphate (XMP) aminase, also known as GMP synthase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in biological assays. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling.

| Property | Value |

| CAS Number | 1874-54-0[1][3] |

| Molecular Formula | C₁₁H₁₅N₅O₅[1][3] |

| Molecular Weight | 297.27 g/mol [1] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in DMSO (50 mg/mL); poorly soluble in methanol[2][3] |

| Purity | ≥98% (HPLC, TLC)[3] |

Mechanism of Action: Inhibition of GMP Synthesis

This compound exerts its biological effects by specifically inhibiting XMP aminase. This enzyme catalyzes the conversion of xanthosine 5'-phosphate (XMP) to guanosine monophosphate (GMP). By blocking this step, this compound depletes the intracellular pool of guanine nucleotides, thereby interrupting critical cellular processes, including DNA and RNA synthesis, and ultimately inhibiting cell growth.[1][2][4]

Figure 1. Mechanism of this compound action.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mM this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs.

3.1. Materials and Equipment

-

This compound powder (CAS: 1874-54-0)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber, polypropylene microcentrifuge tubes or cryovials

-

Sterile, calibrated micropipettes and tips

-

Vortex mixer

-

Bath sonicator (recommended)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

This compound is a bioactive compound. Handle with care in a well-ventilated area or chemical fume hood.

-

Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

3.3. Step-by-Step Procedure

Step 1: Calculation Use the following formula to determine the mass of this compound required:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example for a 10 mM stock solution in 1 mL:

-

Mass (mg) = 10 mM × 1 mL × 297.27 g/mol

-

Mass (mg) = 2.97 mg

Step 2: Dissolution

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the calculated mass (e.g., 2.97 mg) of this compound powder and add it to the tube.

-

Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the solid is not fully dissolved, use a bath sonicator and gentle warming (up to 37°C) to aid dissolution.[2] Visually inspect the solution against a light source to ensure there are no visible particulates.

Step 3: Aliquoting and Storage

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

-

Store the aliquots as recommended in the table below. Protect from light when in solution.[3]

Figure 2. Workflow for this compound stock solution preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

| Format | Storage Temperature | Stability Period | Notes |

| Powder | -20°C | ≥ 2 years[1] | Keep container tightly sealed. |

| In DMSO | 4°C | 2 weeks[1] | For short-term use only. |

| In DMSO | -20°C | Recommended for long-term storage[3] | Stable for at least 1 year.[3] |

| In DMSO | -80°C | ≥ 6 months[1] | Optimal for long-term archival storage. |

Note: Always protect solutions from light.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, thaw an aliquot at room temperature and vortex gently before diluting into aqueous buffer or culture medium.[5] Ensure the final DMSO concentration in your assay is not toxic to the cells; typically, this is below 0.5%.

References

Determining the Effective Concentration of Psicofuranine in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of Psicofuranine in in vitro cell culture models. This document outlines the mechanism of action of this compound, detailed protocols for key experimental assays, and guidance on data interpretation.

Introduction to this compound

This compound, also known as 9-β-D-Psicofuranosyl-6-aminopurine, is a nucleoside antibiotic. Its primary mechanism of action is the inhibition of Guanosine Monophosphate (GMP) synthase (GMPS), a crucial enzyme in the de novo biosynthesis of purine nucleotides. By inhibiting GMPS, this compound disrupts the production of guanine nucleotides, which are essential for DNA and RNA synthesis, cellular signaling, and energy metabolism. This disruption of cellular processes leads to the inhibition of cell proliferation and can induce cell death in rapidly dividing cells, such as cancer cells.

Data Presentation: Efficacy of this compound

One known value is the IC50 for the inhibition of Xanthosine Monophosphate (XMP) aminase, a key component of GMP synthase, which has been reported to be 67 µM. This value provides a starting point for designing dose-response experiments in cell culture.

Experimental Protocols

To determine the effective concentration of this compound, a series of in vitro assays should be performed. The following protocols for cell viability and apoptosis assays are fundamental to this process.

Protocol 1: Determination of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions) to determine the approximate effective range. Subsequently, a narrower range of concentrations around the estimated IC50 should be tested.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptotic cells.

Materials:

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time period, as determined from the cell viability assays. Include untreated and vehicle controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizations

This compound Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow for Determining Effective Concentration

Caption: Workflow for determining this compound's effective concentration.

Application Notes and Protocols for the Use of Psicofuranine in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psicofuranine, an adenosine analog antibiotic isolated from Streptomyces hygroscopicus, has been a subject of interest in cancer research due to its cytotoxic properties. As an inhibitor of guanosine monophosphate (GMP) synthase, it disrupts the de novo purine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, offering guidance on evaluating its efficacy and elucidating its mechanisms of action.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of GMP synthase (GMPS), a crucial enzyme in the de novo synthesis of guanine nucleotides. GMPS catalyzes the conversion of xanthosine monophosphate (XMP) to GMP. By acting as a competitive inhibitor, this compound effectively depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for various cellular signaling processes. This targeted inhibition of a key metabolic pathway provides a basis for its selective cytotoxicity towards cancer cells, which are highly dependent on active nucleotide synthesis to sustain their rapid growth and division.

Application in Cancer Cell Lines